molecular formula C6H3BrFI B1271557 1-Bromo-4-fluoro-2-iodobenzene CAS No. 202865-72-3

1-Bromo-4-fluoro-2-iodobenzene

Cat. No.: B1271557
CAS No.: 202865-72-3
M. Wt: 300.89 g/mol
InChI Key: QDCBSSUCEUMLGC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1-Bromo-4-fluoro-2-iodobenzene is a chemical compound used in organic synthesis . The primary targets of this compound are typically other organic molecules in a reaction mixture. It can participate in various types of reactions, including substitution and coupling reactions .

Mode of Action

The compound interacts with its targets through its halogen atoms. The bromine, fluorine, and iodine atoms on the benzene ring can be replaced by other groups in a substitution reaction, or they can form bonds with other molecules in a coupling reaction . The exact mode of action depends on the specific reaction conditions and the other reactants present.

Biochemical Pathways

As a synthetic reagent, this compound is primarily used in chemical reactions rather than biological pathways. It can be used to synthesize more complex molecules that do participate in biochemical pathways .

Pharmacokinetics

Like other halogenated aromatic compounds, it is likely to be poorly absorbed and slowly metabolized .

Result of Action

The primary result of the action of this compound is the formation of new chemical bonds and the synthesis of new compounds . The exact products depend on the reaction conditions and the other reactants present.

Preparation Methods

The preparation of 1-Bromo-4-fluoro-2-iodobenzene can be carried out through several synthetic routes. One common method involves the following steps:

Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Bromo-4-fluoro-2-iodobenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted benzene derivatives .

Comparison with Similar Compounds

1-Bromo-4-fluoro-2-iodobenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of bromine, fluorine, and iodine atoms, which provides a versatile platform for various synthetic applications.

Properties

IUPAC Name

1-bromo-4-fluoro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFI/c7-5-2-1-4(8)3-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCBSSUCEUMLGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70942423
Record name 1-Bromo-4-fluoro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202865-72-3
Record name 1-Bromo-4-fluoro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-4-fluoro-2-iodobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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